

# An In-Depth Technical Guide to Dichloroalumane (CAS Number: 16603-84-2)

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## Compound of Interest

Compound Name: Dichloroalumane

Cat. No.: B101752

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## Abstract

**Dichloroalumane** ( $\text{AlHCl}_2$ ), identified by CAS number 16603-84-2, is a potent hydride-donating reducing agent and a strong Lewis acid. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. While specific experimental protocols for **dichloroalumane** are not extensively documented in readily available literature, this document outlines general procedures for the use of analogous aluminum hydride reagents in key organic transformations. Furthermore, this guide discusses the mechanistic principles of its reactivity, particularly in the context of Lewis acid catalysis and reduction reactions, which are fundamental to its application in organic synthesis. Safety and handling precautions for this reactive compound are also detailed.

## Chemical and Physical Properties

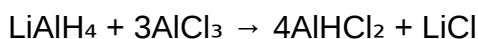
**Dichloroalumane** is a highly reactive inorganic compound. Due to its reactivity, detailed experimental characterization is sparse in academic literature, with most available data originating from chemical suppliers. It is crucial to handle this compound with extreme care in an inert, anhydrous environment.

Property	Value	Reference
CAS Number	16603-84-2	[General]
Molecular Formula	AlHCl <sub>2</sub>	[General]
Molecular Weight	98.89 g/mol	[General]
Appearance	Colorless liquid or solid	[General]
Key Characteristics	Strong Lewis acid, powerful reducing agent	[General]
Synonyms	Dichloro(hydrido)aluminum, Aluminum(II) chloride	[General]

Note: The physical state (liquid or solid) is not consistently reported, suggesting it may depend on purity and conditions.

## Synthesis of Dichloroalumane

A detailed, peer-reviewed experimental protocol for the synthesis of **dichloroalumane** is not readily available in the surveyed literature. However, chloroaluminum hydrides are generally prepared by the reaction of lithium aluminum hydride (LiAlH<sub>4</sub>) with aluminum chloride (AlCl<sub>3</sub>). The stoichiometry of the reactants determines the product. For the synthesis of **dichloroalumane** (AlHCl<sub>2</sub>), the following reaction is proposed:



This reaction should be performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen). The lithium chloride byproduct precipitates from the solution, and the **dichloroalumane** solution can be used directly or isolated, although its stability is limited.

## Reactivity and Applications in Organic Synthesis

As a potent reducing agent and Lewis acid, **dichloroalumane** is expected to participate in a variety of organic transformations. Its reactivity is analogous to other aluminum hydride reagents like diisobutylaluminum hydride (DIBAL-H) and lithium aluminum hydride (LiAlH<sub>4</sub>).

## Reduction of Functional Groups

**Dichloroalumane** is a powerful hydride donor capable of reducing a wide range of functional groups. A primary application of such reagents is the reduction of amides and esters.

Representative Reaction: Reduction of an Amide to an Amine

While a specific protocol for **dichloroalumane** is unavailable, the following is a general procedure for the reduction of an amide to an amine using a similar aluminum hydride reagent. This protocol is for illustrative purposes and would require optimization for **dichloroalumane**.

Experimental Protocol: General Procedure for Amide Reduction

- Materials:
  - Amide substrate (1.0 eq)
  - **Dichloroalumane** solution in ether (e.g., 1 M, 2.0-3.0 eq)
  - Anhydrous diethyl ether or THF
  - 1 M aqueous sodium hydroxide solution
  - Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
  - Anhydrous magnesium sulfate
  - Argon or nitrogen gas
- Procedure:
  - A solution of the amide in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet.
  - The flask is cooled to 0 °C in an ice bath.
  - The **dichloroalumane** solution is added dropwise to the stirred amide solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
- The reaction is carefully quenched by the slow, dropwise addition of water at 0 °C, followed by 1 M aqueous sodium hydroxide solution, and finally a saturated aqueous solution of sodium potassium tartrate. This is an exothermic process and should be performed with caution.
- The resulting mixture is stirred vigorously until a granular precipitate forms.
- The mixture is filtered, and the solid residue is washed with diethyl ether.
- The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amine product.
- The crude product can be purified by distillation or chromatography as required.

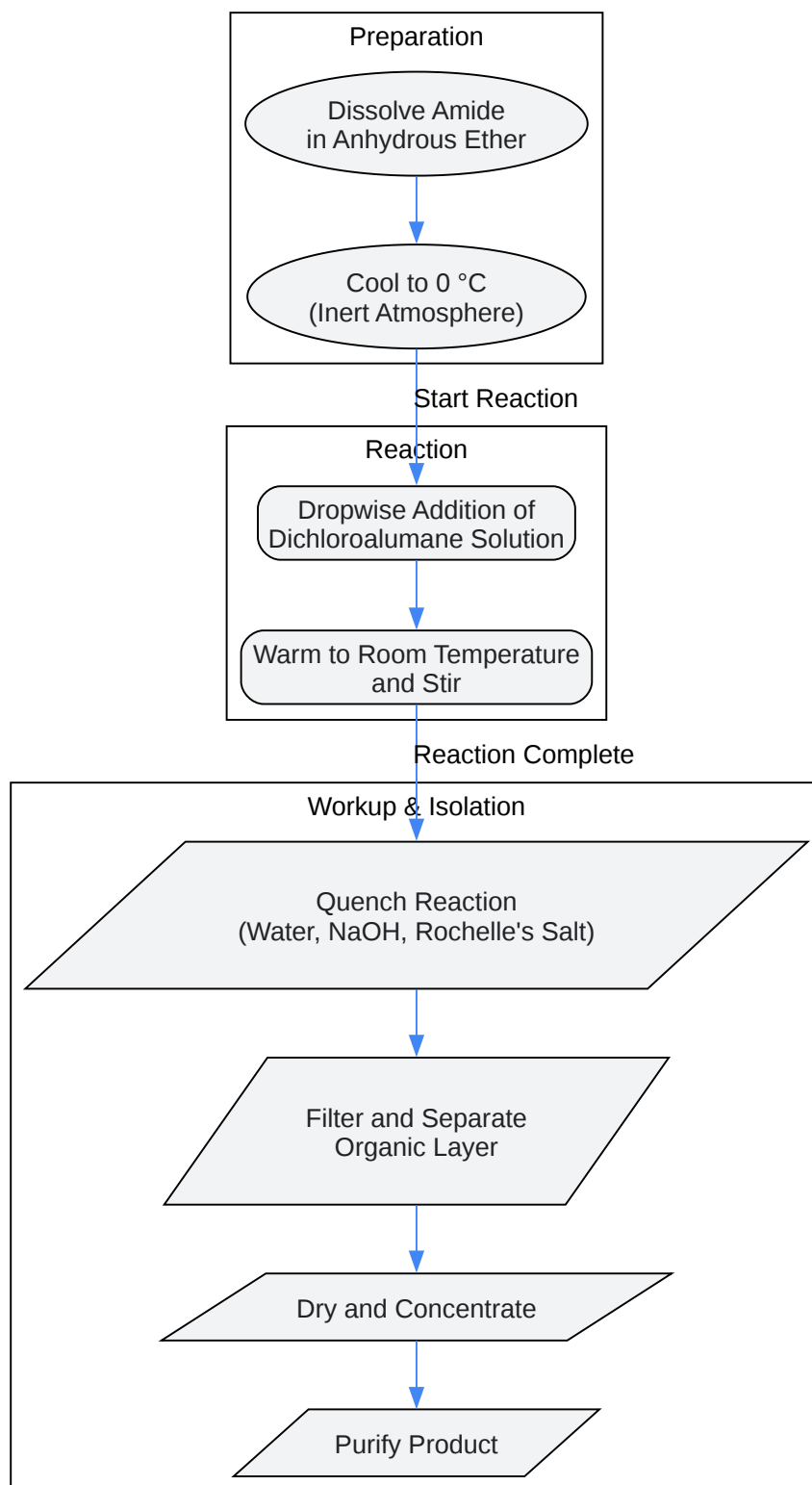
## Lewis Acid Catalysis

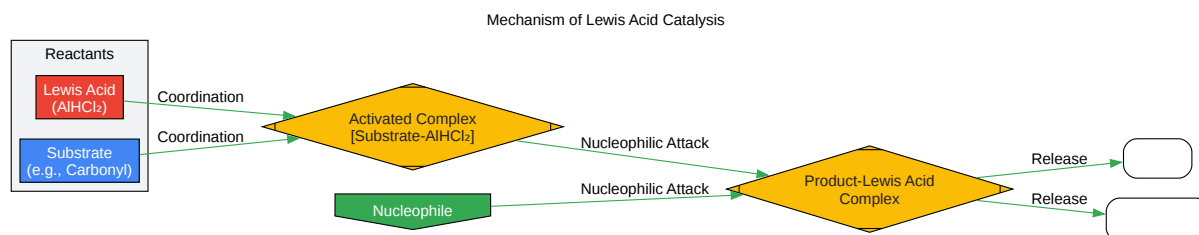
The aluminum center in **dichloroalumane** is electron-deficient, making it a strong Lewis acid. It can coordinate to lone pairs of electrons on heteroatoms (e.g., oxygen, nitrogen), thereby activating the substrate towards nucleophilic attack or other transformations.

## Mandatory Visualizations

### Experimental Workflow for Amide Reduction

## Experimental Workflow: Amide Reduction





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